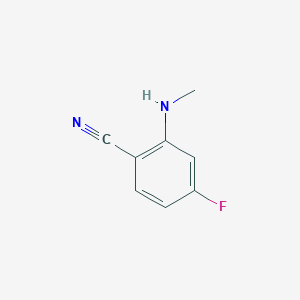

4-Fluoro-2-(methylamino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylamino group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylamino)benzonitrile typically involves the following steps:

Nitration and Reduction: The starting material, 4-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amino group.

Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

化学反応の分析

Types of Reactions

4-Fluoro-2-(methylamino)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 4-Fluoro-2-(methylamino)benzonitrile is as an intermediate in the synthesis of Trelagliptin , a dipeptidyl peptidase IV (DPP-IV) inhibitor used for managing type II diabetes. The efficient synthesis methods described in patents emphasize avoiding toxic reagents and high-boiling solvents, making the process safer and more commercially viable .

Case Study: Trelagliptin Synthesis

The synthesis of Trelagliptin involves multiple steps:

- Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime.

- Transformation of the oxime to 4-fluoro-2-methylbenzonitrile.

- Final conversion to Trelagliptin or its salts .

This pathway highlights the importance of this compound in developing effective treatments for diabetes.

Applications in Imaging and Diagnostics

Recent studies have explored the use of derivatives of this compound in positron emission tomography (PET) imaging. For example, fluorine-18 labeled compounds derived from this structure have shown promise in imaging amyloid plaques associated with Alzheimer's disease. These compounds exhibit favorable biodistribution properties, making them suitable for clinical imaging applications .

Material Science Applications

In addition to pharmaceutical uses, this compound serves as a building block for advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : Fluorinated compounds are crucial in developing materials that enhance efficiency and stability in OLEDs.

- Thermally Activated Delayed Fluorescence (TADF) dyes: These materials are essential for next-generation display technologies and lighting solutions .

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for Trelagliptin | Dipeptidyl peptidase IV inhibitor for diabetes |

| Imaging | PET imaging for Alzheimer's diagnostics | Fluorine-18 labeled derivatives show promising results |

| Material Science | Building block for OLEDs and TADF dyes | Enhances efficiency and stability |

作用機序

The mechanism of action of 4-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylamino group can influence its electronic properties and reactivity.

類似化合物との比較

Similar Compounds

4-Fluoro-2-aminobenzonitrile: Similar structure but lacks the methyl group on the amino group.

4-Fluoro-2-(dimethylamino)benzonitrile: Contains an additional methyl group on the amino group.

4-Fluoro-2-(ethylamino)benzonitrile: The amino group is substituted with an ethyl group instead of a methyl group.

Uniqueness

4-Fluoro-2-(methylamino)benzonitrile is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the methylamino group provides a balance of electronic effects that can be advantageous in various applications.

生物活性

4-Fluoro-2-(methylamino)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

- Chemical Formula : C8H9FN2

- Molecular Weight : 154.17 g/mol

- CAS Number : this compound is cataloged under various identifiers in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. Its methylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in HeLa cells at nanomolar concentrations. The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of established chemotherapeutic agents.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HeLa | 50 | Cell cycle arrest (G2/M phase) |

| MCF-7 | 75 | Apoptosis induction |

| A375 | 30 | Synergistic effects with doxorubicin |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For example, it demonstrates potent inhibition of tyrosinase, an enzyme involved in melanin production, making it a candidate for treating hyperpigmentation disorders.

Case Studies

- Study on HeLa Cells : In a controlled experiment, treatment with this compound resulted in a significant increase in early and late apoptotic cells, as confirmed by flow cytometry analysis.

- Combination Therapy : When combined with doxorubicin in drug-resistant A375 melanoma cells, the compound exhibited enhanced cytotoxicity, suggesting potential for overcoming drug resistance in cancer therapies.

- Tyrosinase Inhibition : In B16F10 murine cells, the compound effectively inhibited tyrosinase activity without exhibiting cytotoxicity at concentrations below 20 µM, indicating a favorable therapeutic window.

Comparative Analysis

Compared to other fluorinated compounds, this compound shows unique properties due to the specific positioning of the fluorine and methylamino groups. This structural configuration contributes to its distinct biological activity profile.

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 50 | Antiproliferative |

| Benzotriazole-acrylonitrile derivative | 30 | Antiproliferative |

| Other fluorinated benzonitriles | >100 | Less effective |

特性

IUPAC Name |

4-fluoro-2-(methylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJSYJYQJZVHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。